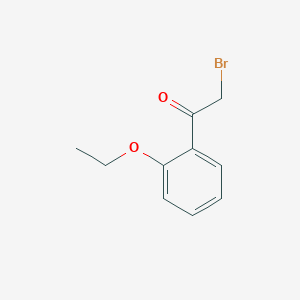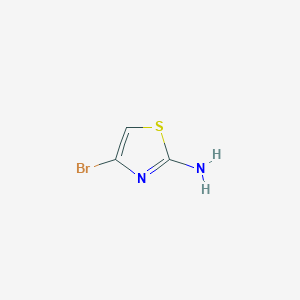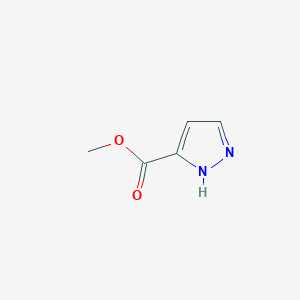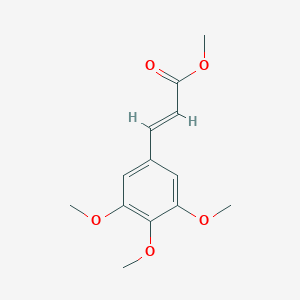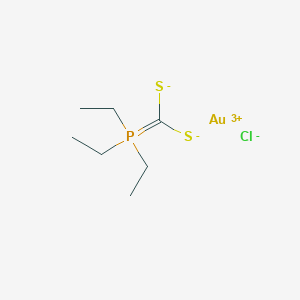
Aucl(S2CPEt3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aucl(S2CPEt3) is a gold compound that has gained significant attention in recent years due to its unique properties. This compound has been extensively studied for its potential use in the field of medicinal chemistry. It is a complex compound that has a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of Aucl(S2CPEt3) is not fully understood. However, studies have suggested that it may act through the induction of oxidative stress in cancer cells, leading to cell death. Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
Aucl(S2CPEt3) has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and reduce the production of reactive oxygen species. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Aucl(S2CPEt3) in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the main limitations of using Aucl(S2CPEt3) is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Aucl(S2CPEt3). One area of research is the development of more efficient synthesis methods, which would make this compound more accessible to researchers. Additionally, further studies are needed to fully understand the mechanism of action of Aucl(S2CPEt3) and its potential applications in the treatment of various diseases. Finally, there is a need for more studies to investigate the potential side effects of this compound, as well as its long-term safety.
Métodos De Síntesis
Aucl(S2CPEt3) can be synthesized through a variety of methods. One of the most common methods involves the reaction of gold(III) chloride with triethylphosphine sulfide in the presence of a reducing agent. The resulting compound is then purified through various methods, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Aucl(S2CPEt3) has been extensively studied for its potential use in the field of medicinal chemistry. It has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and has potential applications in the treatment of various inflammatory diseases.
Propiedades
Número CAS |
145874-60-8 |
|---|---|
Nombre del producto |
Aucl(S2CPEt3) |
Fórmula molecular |
C7H15AuClPS2 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
gold(3+);(triethyl-λ5-phosphanylidene)methanedithiolate;chloride |
InChI |
InChI=1S/C7H17PS2.Au.ClH/c1-4-8(5-2,6-3)7(9)10;;/h9-10H,4-6H2,1-3H3;;1H/q;+3;/p-3 |
Clave InChI |
XTDFYBQGYCNHPI-UHFFFAOYSA-K |
SMILES |
CCP(=C([S-])[S-])(CC)CC.[Cl-].[Au+3] |
SMILES canónico |
CCP(=C([S-])[S-])(CC)CC.[Cl-].[Au+3] |
Sinónimos |
AuCl(S2CPEt3) JM 2469 JM-2469 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



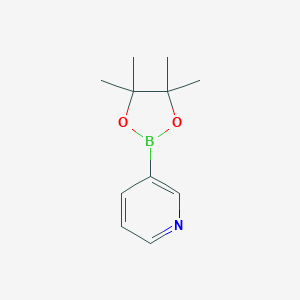
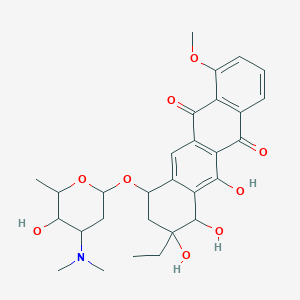
![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)
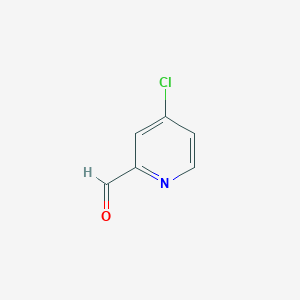
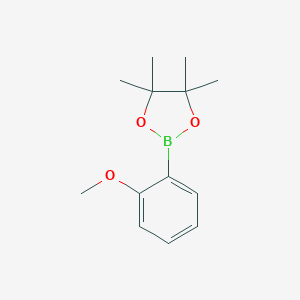
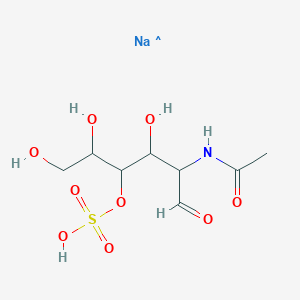
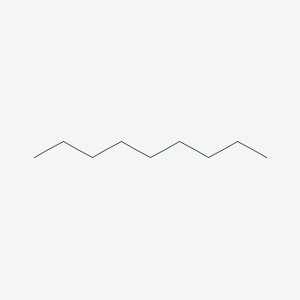
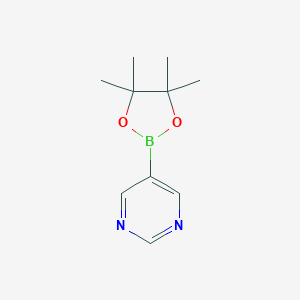
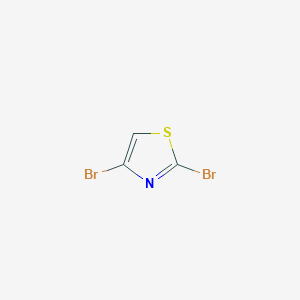
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
